Product packaging for Tioxidazole(Cat. No.:CAS No. 61570-90-9)

Tioxidazole

Cat. No.: B1197779
CAS No.: 61570-90-9
M. Wt: 266.32 g/mol
InChI Key: HLLICFJUWSZHRJ-UHFFFAOYSA-N
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Description

Historical Context of Related Chemical Classes in Academic Investigation

The investigation of thiazole-containing compounds dates back to the early 20th century, with the discovery of thiamine (B1217682) (Vitamin B1), which features a thiazole (B1198619) ring. This discovery spurred interest in the synthesis and biological evaluation of other thiazole derivatives. The subsequent development of penicillin, containing a reduced thiazole ring system, further solidified the importance of this heterocyclic core in drug discovery.

The fusion of the thiazole ring with a benzene (B151609) ring to form the benzothiazole (B30560) scaffold opened up new avenues of research. Early investigations into benzothiazole derivatives were often driven by their applications in the dye and rubber industries as vulcanization accelerators. However, the recognition of their diverse pharmacological potential in the mid-20th century marked a significant shift in research focus. This era saw the exploration of benzothiazoles for their antimicrobial, antifungal, and anthelmintic properties, laying the groundwork for the development of compounds like Tioxidazole.

Evolution of Research Perspectives on Benzothiazole Derivatives

Initial research on benzothiazole derivatives was largely centered on empirical screening for biological activities. However, with advancements in analytical techniques and a deeper understanding of biochemical pathways, research has evolved towards a more rational design of benzothiazole-based compounds. Structure-activity relationship (SAR) studies have become a key focus, aiming to understand how modifications to the benzothiazole core and its substituents influence biological efficacy.

Modern research perspectives have expanded to include a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The versatility of the benzothiazole scaffold allows for its incorporation into molecules designed to target specific enzymes, receptors, and even nucleic acids. Computational modeling and molecular docking studies are now routinely employed to predict the binding modes of benzothiazole derivatives and to guide the synthesis of more potent and selective agents. Furthermore, there is a growing interest in the development of "green" and efficient synthetic methodologies for the preparation of these valuable compounds.

Significance of Methyl 6-propoxybenzothiazole-2-carbamate (this compound) in Chemical Science Discourse

This compound (Methyl 6-propoxybenzothiazole-2-carbamate) holds a significant place in the chemical science discourse primarily due to its well-documented anthelmintic properties. As a member of the benzimidazole (B57391) and benzothiazole carbamate (B1207046) class of anthelmintics, this compound has been a subject of research aimed at understanding the molecular basis of its efficacy against parasitic helminths.

The study of this compound has contributed to the broader understanding of the mechanism of action of this class of drugs, which is believed to involve the disruption of microtubule formation and the inhibition of glucose uptake in parasites. drugbank.com Research on this compound and its analogs has also been instrumental in elucidating the structure-activity relationships that govern the anthelmintic potency of benzothiazole carbamates, highlighting the importance of substituents on the benzothiazole ring system. drugbank.comnih.gov While this compound itself may not be as widely used as some other anthelmintics, its role as a research tool and a lead compound for the design of new antiparasitic agents remains significant in the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3S B1197779 Tioxidazole CAS No. 61570-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLICFJUWSZHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046178
Record name Tioxidazole
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Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61570-90-9
Record name Tioxidazole
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Record name Tioxidazole [USAN:INN]
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Record name Tioxidazole
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URL https://www.drugbank.ca/drugs/DB11472
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Record name Tioxidazole
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Record name TIOXIDAZOLE
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Synthetic Chemistry of Tioxidazole and Its Analogs

Precursor Synthesis and Intermediate Derivatization

The initial stages of Tioxidazole synthesis involve the preparation of foundational heterocyclic precursors and their subsequent derivatization into crucial intermediates.

Synthesis of 2-Aminobenzothiazole (B30445) Precursors

2-Aminobenzothiazole, a pivotal precursor for this compound and a wide array of benzothiazole (B30560) derivatives, can be synthesized through several established routes. One common method involves the reaction of 4-aniline derivatives with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine in glacial acetic acid. This reaction typically proceeds by adding ammonium thiocyanate to a solution of the aniline (B41778) derivative, followed by the dropwise addition of a bromine solution while maintaining the temperature below 30 °C. The mixture is then stirred for an extended period, followed by work-up involving pouring into water, neutralization with sodium bicarbonate, drying, and recrystallization from ethanol. acs.org

Another approach for synthesizing 2-aminobenzothiazoles involves an Ullmann-type reaction. This method utilizes 2-iodoanilines and sodium dithiocarbamates, employing a copper(II) catalyst such as Cu(OAc)₂ in the presence of a base like Cs₂CO₃ and a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 120 °C). This reaction facilitates the formation of a CAr–S bond via an intermediate copper thiolate, often achieving high yields, sometimes up to 97%. nih.gov Furthermore, a one-pot condensation of aminothiophenols with thiocarbamoyl chloride in the presence of CuCl₂ and K₂CO₃ under mild conditions can also yield 2-aminobenzothiazoles. nih.gov Solid-phase synthesis protocols have also been developed, where resin-bound acyl-isothiocyanate reacts with anilines, and the resulting N-acyl, N′-phenyl-thioureas undergo cyclization, for instance, with bromine or sodium hydride. nih.gov

Formation of Key Benzothiazol-2-yl-dithiocarbamate Intermediates

A critical intermediate in the synthesis of this compound and its analogs is the benzothiazol-2-yl-dithiocarbamate salt. This intermediate is typically formed by reacting 2-aminobenzothiazole with carbon disulfide in an alkaline medium. For example, sodium benzothiazol-2-yldithiocarbamate (compound 2 in some synthetic schemes) can be prepared by treating a stirred solution of 2-aminobenzothiazole in dimethylformamide (DMF) with sodium hydroxide (B78521), followed by the addition of carbon disulfide. The mixture is stirred until the sodium hydroxide dissolves, and the resulting yellow sodium salt is then filtered, washed, and dried. mdpi.comnih.gov

Table 1: Synthesis of Sodium Benzothiazol-2-yldithiocarbamate

ReactantsConditionsProductYield (%)Melting Point (°C)
2-Aminobenzothiazole,NaOH, CS₂, DMF, Stirring (15 min)Sodium benzothiazol-2-yldithiocarbamate50.4298-300
Carbon Disulfide,
Sodium Hydroxide
(Data derived from mdpi.com)

Thiosemicarbazone Cyclization Routes to Derivatives

Thiosemicarbazones and their derivatives serve as versatile precursors for the cyclization into various heterocyclic systems, including those relevant to this compound analogs. For instance, N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-benzothiazol-2-yl-acetamides (e.g., compounds 7a-c) can be synthesized through the cyclization of appropriate thiosemicarbazones (e.g., 6a-c) in acetic anhydride. This reaction typically involves heating the thiosemicarbazone in acetic anhydride, followed by pouring the reaction mixture into ice water, extraction, drying, and recrystallization. nih.gov

More broadly, the cyclization of thiosemicarbazide (B42300) derivatives can lead to 1,3,4-thiadiazole (B1197879) derivatives in acidic media (e.g., using 25% HCl or concentrated H₂SO₄) or 1,2,4-triazole (B32235) derivatives in alkaline media. The specific pathway of cyclization can be significantly influenced by the substituents present in the thiosemicarbazide derivatives. ptfarm.pl The reaction between acylhydrazides and sulfur reagents like carbon disulfide or dithiocarbamates is a common multi-step route to thiadiazoles, often involving the initial synthesis of thiosemicarbazides or dithiocarbazides, which are then converted into the desired thiadiazoles. sbq.org.br

Established Synthetic Methodologies for this compound

The synthesis of this compound itself, and its close structural relatives, often follows systematic linear pathways that build upon the intermediates discussed.

Linear Pathway Strategies

The synthesis of this compound and its new benzothiazole derivatives commonly employs linear pathway strategies. mdpi.comresearchgate.net This approach typically involves a sequential series of reactions. A representative linear pathway begins with the preparation of 2-aminobenzothiazole, which is then converted into the key intermediate, sodium benzothiazol-2-yldithiocarbamate, as described previously. This dithiocarbamate (B8719985) salt then undergoes further derivatization, often through alkylation, to yield the desired benzothiazole derivatives, including those structurally similar to this compound. mdpi.comnih.gov This systematic progression allows for the controlled introduction of various substituents onto the benzothiazole core.

Alkylation Reactions in this compound Derivative Synthesis

Alkylation reactions are fundamental in the synthesis of this compound derivatives, particularly for introducing the carbamate (B1207046) moiety and other side chains. Following the formation of the sodium benzothiazol-2-yldithiocarbamate intermediate (compound 2), alkylation is a crucial step to obtain dithiocarbamate esters (e.g., 3a-d). This is achieved by reacting the sodium dithiocarbamate salt with suitable alkyl, aralkyl, or heteroaryl halides. mdpi.comnih.gov This reaction allows for the diversification of the molecular structure at the sulfur atom of the dithiocarbamate, leading to a range of this compound analogs. Beyond dithiocarbamates, alkylation is a general method for modifying various heterocyclic compounds, including triazole derivatives, often utilizing alkyl halides like methyl iodide or ethyl bromide in the presence of a base such as sodium ethoxide. nih.gov

Molecular and Electronic Structure Elucidation

Computational Chemistry Approaches

Computational chemistry approaches, such as Density Functional Theory (DFT) and molecular modeling, are extensively employed to investigate the structural, energetic, and electronic properties of chemical compounds. These methods provide a theoretical framework to complement experimental findings and offer detailed insights into molecular behavior at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry to investigate the electronic structure of molecules. For Tioxidazole and similar benzothiazole (B30560) derivatives, DFT studies are instrumental in optimizing molecular geometries, analyzing electronic properties, and predicting vibrational spectra. asianpubs.orgirjweb.comphyschemres.orggaussian.comresearchgate.netresearchgate.netlupinepublishers.comfaccts.deukm.edu.myresearchgate.netreadthedocs.iorepositorioinstitucional.mxresearchgate.net These studies often utilize various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) to achieve accurate results. asianpubs.orgirjweb.comphyschemres.orgresearchgate.netresearchgate.net

DFT calculations are routinely performed to optimize the molecular geometry of compounds, yielding precise information on bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.netfaccts.deresearchgate.net The optimization process aims to find the lowest energy conformation of the molecule, representing its most stable arrangement. For benzothiazole derivatives, such optimizations provide insights into the planarity of the ring systems and the spatial arrangement of substituents. While specific optimized geometrical parameters for this compound from readily available search results are not explicitly detailed in numerical tables, such studies typically report bond lengths in Angstroms (Å) and bond angles and dihedral angles in degrees (°). These theoretical parameters are often compared with experimental data obtained from techniques like X-ray diffraction to validate the computational models. asianpubs.org

Electronic property analysis using DFT provides critical information about a molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgirjweb.comphyschemres.orgresearchgate.netlupinepublishers.comvolkamerlab.org The HOMO represents the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. asianpubs.orgphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity; a smaller gap often correlates with higher chemical reactivity and lower kinetic stability. irjweb.comphyschemres.orglupinepublishers.comvolkamerlab.org

DFT studies also enable the calculation of Molecular Electrostatic Potential (MEP) maps. MEP maps visually represent the charge distribution across the molecule, indicating regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. physchemres.orgresearchgate.netlupinepublishers.com

While specific HOMO and LUMO energy values or detailed MEP data for this compound were not directly provided in the search snippets, DFT studies on similar benzothiazole compounds have shown these properties to be highly dependent on the molecular structure and substituents. For example, for other compounds, HOMO energies can range from approximately -4 eV to -7 eV, and LUMO energies from -0.5 eV to 1 eV, with corresponding band gaps. irjweb.comphyschemres.orglupinepublishers.comvolkamerlab.org

DFT calculations are also utilized to predict the harmonic vibrational frequencies of molecules. gaussian.comresearchgate.netukm.edu.myreadthedocs.iorepositorioinstitucional.mxresearchgate.netresearchgate.net These predicted frequencies are essential for interpreting experimental spectroscopic data, such as Fourier Transform Infrared (FTIR) and Raman spectra. By comparing calculated vibrational modes with observed peaks, researchers can assign specific molecular vibrations (e.g., stretching, bending modes) to particular functional groups within the molecule. researchgate.net It is a known characteristic of DFT calculations that the predicted harmonic vibrational frequencies often overestimate experimental values due to the use of finite basis sets, incomplete treatment of electron correlation, and the neglect of anharmonicity effects. researchgate.netrepositorioinstitucional.mx Consequently, scaling factors are commonly applied to the calculated frequencies to achieve better agreement with experimental data. researchgate.netreadthedocs.iorepositorioinstitucional.mx While specific vibrational frequencies for this compound were not found in the search results, such studies would typically present a comprehensive list of calculated frequencies and their corresponding intensities and assignments.

Molecular modeling and simulation studies, including Molecular Dynamics (MD) simulations, extend the understanding of molecular behavior beyond static structures by incorporating the element of time. These techniques are crucial for exploring the dynamic properties of molecules and their interactions within various environments.

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the structural, dynamical, and thermodynamical properties of molecular systems over time. nih.govfrontiersin.orgbnl.govphyschemres.org Unlike static quantum chemical calculations, MD simulations allow researchers to observe the movement of atoms and molecules, providing a dynamic picture of molecular behavior. This is achieved by solving Newton's equations of motion for a system of interacting atoms, typically over picosecond to microsecond timescales. frontiersin.org

Molecular Modeling and Simulation Studies

Conformational Analysis

Conformational analysis of this compound involves studying the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. While specific detailed conformational analysis data for this compound itself are not extensively detailed in the immediate search results, general principles of conformational analysis apply to benzothiazole derivatives. Such analyses often involve computational methods to determine low-energy conformations. For similar compounds, studies have explored the conformational landscape to understand their stability and interactions asianpubs.org. Computational tools like MOPAC software with the PM7 method are commonly used to determine optimized low-energy conformations of molecules, which is a prerequisite for understanding their molecular properties nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish mathematical relationships between the chemical structure of compounds and their biological activities. This approach provides mechanistic insights by identifying the structural features and physicochemical properties that govern the activity of a molecule frontiersin.orgmdpi.com.

For this compound, which is an anthelmintic, QSAR modeling can elucidate how variations in its chemical structure influence its efficacy against parasitic infections. While specific QSAR models for this compound were not found in the immediate search, QSAR studies on related benzothiazole derivatives have been conducted to understand their mechanisms of action and to design more potent and selective agents wdh.ac.idnih.gov. For example, QSAR models can incorporate physicochemical descriptors and molecular fingerprints to classify compounds as active or inactive with high accuracy, aiding in the identification of promising drug candidates and the optimization of their properties researchgate.net. Such models can reveal the importance of electronic parameters, partial charges, and specific fragments within the molecule for its biological activity frontiersin.orgeuropa.eu.

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for the structural confirmation and detailed characterization of chemical compounds like this compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms and their connectivity. Both ¹H NMR and ¹³C NMR spectra are commonly used for structural confirmation. PubChem provides access to ¹H NMR and ¹³C NMR spectra for this compound, indicating that experimental data exists for its structural characterization nih.gov. These spectra are typically obtained using instruments like Bruker AM-300 nih.gov. The isotropic chemical shifts observed in NMR spectra are crucial for determining the structure of organic molecules researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While specific IR and Raman data for this compound were not detailed, general principles apply. For example, C-H stretching vibrations typically appear in the 3000-2850 cm⁻¹ region, while C=C stretching in aromatic rings can be observed between 1600-1400 cm⁻¹ vscht.cz. The "fingerprint region" (around 1300-900 cm⁻¹) provides a complex absorption pattern unique to each molecule due to interacting vibrational modes vscht.cz. Raman spectroscopy is particularly useful for highlighting molecular vibrations in ring structures nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and the presence of chromophores. This technique measures the absorption of UV or visible light by a sample as a function of wavelength dergipark.org.tre3s-conferences.orglibretexts.org.

For this compound, UV-Vis spectroscopy would reveal absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions, often associated with conjugated systems and heteroatoms present in the benzothiazole core and carbamate (B1207046) group. While direct UV-Vis data for this compound were not found, similar compounds like tinidazole, a related imidazole (B134444) derivative, show characteristic absorption maxima in the UV region (e.g., 279.2 nm in 0.5 N HCl and 368.6 nm in 0.5 N NaOH) ajol.info. These absorption patterns are indicative of the electronic environment within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique employed for the elucidation of molecular and electronic structures of chemical compounds. It operates by ionizing molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), providing crucial information regarding molecular mass and characteristic fragmentation patterns wikipedia.orgslideshare.net. These patterns are invaluable for confirming the identity of a compound and deducing its structural features wikipedia.org.

Molecular Mass Determination

This compound, with the chemical formula C₁₂H₁₄N₂O₃S, has an average molecular weight of 266.32 g/mol nih.govdrugbank.comfda.govaksci.comcas.org. The monoisotopic mass, which represents the exact mass of the molecule containing the most abundant isotopes of each atom, is 266.07251349 Da drugbank.comuni.lu. This precise mass can be determined via high-resolution mass spectrometry, confirming the elemental composition of the compound uni.lu.

Fragmentation Patterns

While specific experimental mass spectrometric fragmentation patterns detailing the m/z values and proposed structures of fragments for this compound are not extensively documented in the readily available literature, general principles of mass spectrometry can predict potential fragmentation pathways based on its molecular structure. This compound contains a benzothiazole core, a propoxy group, and a methyl carbamate moiety nih.govdrugbank.comfda.govcas.orgncats.io.

Typical fragmentation processes observed in organic molecules under electron ionization (EI) or other ionization methods include:

Alpha-cleavage: This common fragmentation occurs at a bond adjacent to a heteroatom (like nitrogen, oxygen, or sulfur) or a carbonyl group, often leading to stable radical cations or acylium ions msu.edulibretexts.org. For this compound, potential alpha-cleavages could occur near the nitrogen atoms in the carbamate or benzothiazole ring, or adjacent to the oxygen in the propoxy chain libretexts.org.

Loss of small neutral molecules: Compounds often lose small, stable neutral molecules such as CO₂, CH₃OH, H₂O, or alkenes slideshare.netmsu.edulibretexts.org. The methyl carbamate group in this compound could undergo decarboxylation or loss of methanol. The propoxy chain could undergo rearrangements leading to the elimination of propene or other small hydrocarbons msu.edu.

Rearrangement reactions: Mechanisms like the McLafferty rearrangement, which involves a hydrogen transfer and subsequent bond cleavage, are common for compounds with a gamma-hydrogen relative to a carbonyl or other unsaturated system slideshare.netmsu.edu. While the specific applicability to this compound's complex structure would require detailed analysis, such rearrangements can contribute to observed fragment ions msu.edu.

Cleavage of the propoxy chain: The ether linkage in the propoxy group could undergo homolytic or heterolytic cleavages, leading to the loss of a propyl radical or propoxide ion, or related fragments msu.edu.

The presence of the benzothiazole ring system would also influence fragmentation, often leading to characteristic ions derived from the heterocyclic core. The precise sequence and relative abundance of these fragments are highly dependent on the ionization method and the energy imparted to the molecular ion.

Predicted Adducts and Collision Cross Sections

Computational methods can predict the behavior of molecules in the gas phase, including the formation of various adducts and their collision cross sections (CCS). For this compound, predicted m/z values and CCS for common adducts have been calculated, offering insights into its gas-phase ionic characteristics uni.lu. These predictions are valuable for targeted analyses, especially in liquid chromatography-mass spectrometry (LC-MS) applications where adduct formation is common.

Table 1: Predicted Adducts and Collision Cross Sections for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺267.07978158.3
[M+Na]⁺289.06172169.4
[M+NH₄]⁺284.10632165.9
[M+K]⁺305.03566163.4
[M-H]⁻265.06522159.7
[M+Na-2H]⁻287.04717162.9
[M]⁺266.07195160.5
[M]⁻266.07305160.5

Note: CCS values are predicted using CCSbase uni.lu.

These predicted values represent the mass-to-charge ratios of the intact this compound molecule when associated with common ions (e.g., proton, sodium, ammonium (B1175870), potassium) or as radical ions, and their collision cross sections indicate their average gaseous phase cross-sectional area, which is useful in ion mobility-mass spectrometry uni.lu.

Mechanistic Investigations of Tioxidazole at the Molecular and Cellular Level

Biochemical Interference in Model Organisms

Studies utilizing the tapeworm Hymenolepis diminuta as a model organism have provided critical insights into the biochemical lesions induced by tioxidazole. These investigations demonstrate that the drug's efficacy is intrinsically linked to its ability to disrupt the parasite's energy metabolism, a pathway critical for its survival within the host.

Treatment with this compound has been shown to profoundly affect the ability of parasitic worms to metabolize externally sourced glucose. In studies conducted on Hymenolepis diminuta recovered from rats treated with a therapeutically effective dose of this compound, the worms exhibited a significantly reduced capacity to absorb and metabolize exogenous glucose in vitro. This interference with a primary energy source is a key aspect of its anthelmintic action.

A notable consequence of this compound treatment is the significant alteration of the parasite's chemical composition, particularly its glycogen (B147801) and protein reserves. Tapeworms recovered from rats 24 hours after a single effective dose of this compound were not only smaller but also contained substantially less glycogen as a percentage of their wet weight compared to worms from untreated control animals. Concurrently, the protein concentration in these treated worms increased, which served to partially offset the dramatic decline in glycogen. This shift results in a considerably lower glycogen-to-protein ratio in this compound-exposed worms, indicating a severe depletion of essential energy stores.

The following table illustrates the changes in glycogen and protein concentrations in Hymenolepis diminuta following treatment with this compound.

Biochemical ParameterControl WormsThis compound-Treated Worms
Glycogen Concentration (% of wet weight)HighSignificantly Lower
Protein ConcentrationNormalIncreased
Glycogen/Protein RatioNormalConsiderably Lower

This table is based on findings from in vivo studies on Hymenolepis diminuta.

Further investigation into the mechanism of this compound reveals that its impact on glucose metabolism begins with the disruption of glucose uptake. In vitro studies on Hymenolepis diminuta 18 hours after the host was treated with a subcurative dose of this compound showed that the worms' ability to absorb and accumulate glucose against a concentration gradient was significantly impaired. This finding suggests that this compound interferes with the transport mechanisms responsible for glucose uptake in the parasite.

Comparative Mechanistic Analysis with Related Benzimidazole (B57391) Structures

The biochemical effects of this compound show remarkable similarities to those of the benzimidazole class of anthelmintics, suggesting a shared mechanism of action rooted in their structural and electronic properties.

The biochemical and physiological effects induced by this compound in tapeworms, along with the time course of its action, strongly indicate a mode of action common to both benzothiazole (B30560) and the structurally related benzimidazole anthelmintics. Both classes of compounds are known to interfere with the parasite's energy metabolism, with a primary target being the microtubular system. The inhibition of glucose uptake and the subsequent depletion of glycogen reserves are hallmark effects shared by both this compound and established benzimidazole drugs. The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization by binding to the parasite's β-tubulin. This disruption affects essential cellular functions, including nutrient absorption.

Molecular modeling studies have provided a rationale for the similar mechanisms of action, revealing that benzothiazole and benzimidazole anthelmintics are electronically and structurally congruent. This congruence suggests that both types of molecules can interact with the same biological target. The in vivo efficacy of these compounds has been linked to the magnitude of their molecular dipole moment and the percentage of polar surface area. Specifically, within the benzimidazole series, a structural and electronic similarity is observed between the 2-thiazolyl and 2-methyl carbamate (B1207046) groups, implying a similar behavior in transport to and binding at the active site. These findings support the hypothesis that a highly polar, L-shaped cleft is the binding site for these anthelmintics.

In Vitro Studies on Specific Cellular Pathways

In vitro research provides a foundational understanding of a drug's mechanism of action by isolating specific cellular processes. For this compound, a benzothiazole derivative, these studies are crucial for elucidating how it exerts its effects on pathogenic organisms at a fundamental level. While direct research on this compound is limited, its mechanism can be largely inferred from studies of structurally and functionally related compounds, particularly those containing a nitro group, such as nitroimidazoles (e.g., Metronidazole (B1676534), Tinidazole) and nitazoxanide. These compounds are known to be prodrugs that require intracellular activation to become cytotoxic.

The primary mechanism for this class of drugs involves the reduction of their nitro group within the target pathogen. patsnap.comdrugbank.com This process is highly specific to anaerobic or microaerophilic organisms (like many pathogenic protozoa and bacteria) because they possess enzymes with a sufficiently low redox potential to activate the drug. researchgate.netmdpi.com Once reduced, the drug is converted into a reactive nitro radical anion and other cytotoxic intermediates. patsnap.comnih.gov These radical species are the primary effectors of the drug's activity, leading to widespread and lethal cellular damage.

The activation of this compound and related nitro-group-containing compounds is critically dependent on their interaction with key metabolic enzymes within the target pathogen. The central enzyme in this pathway is often Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR). mdpi.comnih.gov PFOR is a vital enzyme in the energy metabolism of anaerobic protozoa like Giardia lamblia and Trichomonas vaginalis. mdpi.comnih.gov It catalyzes the oxidative decarboxylation of pyruvate, a central step linking glycolysis to energy production. mdpi.com

During this reaction, electrons are transferred to a low-redox-potential electron shuttle protein, such as ferredoxin. mdpi.comnih.gov It is this reduced ferredoxin that then donates an electron to the nitro group of the drug, activating it and generating a toxic nitro radical. drugbank.comresearchgate.net This process is efficient in these pathogens but largely absent in host mammalian cells, which rely on different metabolic pathways, conferring selective toxicity. patsnap.com Other enzymes, such as thioredoxin reductase, have also been implicated in the activation of these compounds, suggesting that multiple reductive pathways may be involved. nih.govsemanticscholar.org

Table 1: Key Enzymes Implicated in the Activation of this compound-Related Compounds

EnzymeFunction in Pathogen MetabolismRole in Drug InteractionPrimary Organisms Studied
Pyruvate:Ferredoxin Oxidoreductase (PFOR)Catalyzes oxidative decarboxylation of pyruvate for ATP generation. mdpi.comnih.govGenerates low-potential electrons, transferred via ferredoxin to reduce and activate the drug's nitro group. researchgate.netnih.govGiardia lamblia, Trichomonas vaginalis nih.gov
FerredoxinElectron transfer protein. nih.govDirectly donates an electron to the nitroimidazole/nitrothiazole compound, activating it. drugbank.comTrichomonas, Giardia drugbank.comnih.gov
Thioredoxin ReductaseMaintains cellular redox state. semanticscholar.orgCan also reduce and activate 5-nitroimidazole compounds. nih.govsemanticscholar.orgGiardia lamblia nih.govsemanticscholar.org

Once activated, the highly reactive intermediates of compounds like this compound interact with multiple cellular macromolecules, leading to cell death. The primary and most well-characterized cellular target is DNA. patsnap.comnih.gov The toxic free radicals generated from the drug's activation can covalently bind to DNA, causing strand breaks, destabilization of the helical structure, and widespread damage. drugbank.comnih.gov This damage inhibits crucial cellular processes, including DNA replication and transcription, ultimately resulting in cytotoxicity. patsnap.com

Beyond direct DNA damage, the reactive intermediates can also interact with other vital cellular components. This includes binding to essential proteins and disrupting their structure and function, as well as interfering with the pathogen's delicate intracellular redox balance. The multi-target nature of these activated compounds makes it difficult for pathogens to develop resistance through a single-point mutation.

Table 2: Identified and Postulated Cellular Targets for this compound and Related Nitro-Heterocyclic Drugs

Cellular TargetMechanism of InteractionConsequence of InteractionSupporting Evidence
DNACovalent binding of reduced drug intermediates to DNA. drugbank.comCauses DNA strand breaks, loss of helical structure, and inhibition of replication and transcription, leading to cell death. patsnap.comnih.govWell-established mechanism for nitroimidazole drugs like Tinidazole. patsnap.comdrugbank.comnih.gov
ProteinsBinding of reactive drug metabolites to proteins.Inhibition of enzymatic activity and disruption of structural protein function.Inferred from the high reactivity of the generated free radicals.
Cellular Redox SystemConsumption of reducing equivalents and generation of oxidative stress.Disruption of the pathogen's ability to manage oxidative stress, leading to further cellular damage.Postulated as a secondary mechanism for nitro-heterocyclic compounds.

This compound was identified as a potent antiprotozoal agent through this very approach. In a detailed follow-up study of compounds active against Giardia lamblia, this compound emerged as one of three drugs with strong activity against both metronidazole-sensitive and resistant isolates. This discovery underscores the power of phenotypic screening to identify promising lead compounds that can overcome existing resistance mechanisms. The identification of this compound through such a screen provides a strong impetus for further mechanistic studies to fully characterize its molecular targets and pathways, which are presumed to align with other nitro-activated prodrugs.

Table 3: Summary of High-Throughput Phenotypic Screening Principles

Screening PrincipleDescriptionRelevance to this compound
Phenotypic ApproachMeasures the overall effect of a compound on a cell or organism (e.g., mortality, growth inhibition) rather than on a single, isolated target. nih.govLed to the identification of this compound as a highly active compound against G. lamblia.
Automation and MiniaturizationUtilizes robotics, liquid handlers, and microplates (e.g., 384-well) to test thousands to millions of compounds rapidly and cost-effectively. bmglabtech.comox.ac.ukThe initial screening that identified this compound would have employed these automated technologies to assess a large compound library.
Hit IdentificationThe primary goal is to identify "hits" or "leads"—compounds that produce the desired biological response for further study and optimization. bmglabtech.comThis compound was a "hit" from a screen that was subsequently validated in more detailed follow-up studies.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Influence of Substituent Effects on Biological Activity

The benzothiazole (B30560) scaffold, a bicyclic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in many biologically active compounds, including Tioxidazole. Its functionalization at various positions can significantly modulate biological activity. This compound itself is characterized as methyl 6-[n-propoxy]benzothiazole-2-carbamate. nih.govresearchgate.netiu.edu

Significance of Carbamate (B1207046) Linkage

It is important to note that this compound possesses a carbamate linkage (specifically, a methyl carbamate group at position 2 of the benzothiazole ring), not a dithiocarbamate (B8719985) linkage. uni.lunih.govnih.gov The carbamate group is a crucial functional moiety in many benzimidazole (B57391) and benzothiazole anthelmintics, including this compound, Albendazole, and Oxibendazole. nih.govmims.comnih.gov These compounds are known to exert their anthelmintic effect by binding selectively and with high affinity to the β-subunit of helminth microtubule protein, thereby inhibiting tubulin polymerization and interfering with glucose uptake and microtubule formation in the parasite. researchgate.netmims.comresearchgate.net The carbamate group at the 2-position plays a vital role in this interaction. Furthermore, the hydrolytic decarboxylation of the carbamate group at position 2 to form amino derivatives is a common metabolic route for some benzimidazoles, highlighting its chemical significance. gla.ac.uk

Role of N-H Group in Tautomerism and Activity

The N-H group present within the carbamate moiety of this compound is a potential site for hydrogen bonding interactions and, in some chemical contexts, tautomerism. While direct, specific studies detailing the N-H tautomerism of this compound itself and its precise impact on anthelmintic activity are not explicitly detailed in the provided search results, the N-H group in related benzothiazole and benzimidazole anthelmintics is understood to be critical for drug-target interactions. Molecular modeling studies have suggested that the N-H groups in structurally similar anthelmintics contribute to their binding at the active site, which is often described as a highly polar, L-shaped cleft. nih.govresearchgate.net This implies that the ability of the N-H group to engage in hydrogen bonding is likely important for the correct orientation and binding of this compound to its biological target.

Conformational and Electronic Factors Governing Mechanistic Effects

Molecular modeling studies have been instrumental in understanding the conformational and electronic factors that govern the mechanistic effects of this compound and related anthelmintics. These studies highlight the importance of specific molecular properties in determining drug efficacy.

Impact of Molecular Dipole Moment on Mechanistic Potency

Molecular modeling studies have revealed a direct correlation between the magnitude of the molecular dipole moment and the in vivo drug efficacy of benzothiazole and benzimidazole anthelmintics, including this compound. nih.govnih.govmims.comresearchgate.netresearchgate.net A higher molecular dipole moment suggests a greater charge separation within the molecule, which can influence its interactions with polar active sites on target proteins. This property is considered a principal determinant of activity within this class of compounds. researchgate.net

Correlation of Polar Surface Area with Mechanistic Response

The percentage of polar surface area (PSA) is another critical factor influencing the in vivo drug efficacy of this compound and its structural analogs. nih.govnih.govmims.comresearchgate.netresearchgate.net Polar surface area, which is the sum of the surfaces of oxygen or nitrogen atoms and their attached hydrogen atoms, is a widely used metric in medicinal chemistry to predict a drug's ability to permeate cell membranes and interact with polar biological environments. researchgate.netnih.govfishersci.setaylorandfrancis.comepj.org For anthelmintics like this compound, a specific range of polar surface area is likely optimal for transport to and binding at the active site within the parasite.

Comparative Molecular Properties of Selected Anthelmintics

While specific numerical values for the molecular dipole moment and polar surface area for this compound, Albendazole, and Oxibendazole were not directly available in the provided search results, research consistently indicates that these properties are crucial determinants of their anthelmintic efficacy. The rank order of in vivo anthelmintic potency has been reported as Albendazole > Oxibendazole > this compound. nih.gov This difference in potency is attributed, in part, to variations in their molecular dipole moments and polar surface areas, which influence their structural and electronic congruence for binding to the active site. nih.govresearchgate.net

Table 1: Key Molecular Properties and Anthelmintic Potency (Qualitative)

CompoundMolecular Dipole MomentPolar Surface AreaIn Vivo Anthelmintic Potency (Relative)
AlbendazoleInfluentialInfluentialHigh
OxibendazoleInfluentialInfluentialMedium
This compoundInfluentialInfluentialLow

Note: Specific numerical values for dipole moment and polar surface area for these compounds were not found in the provided sources, but their influence on efficacy is well-established.

Stereochemical Influence on Target Binding

This compound, with its chemical structure methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate, does not possess any chiral centers nih.govdrugbank.comuni.lucas.org. Therefore, this compound does not exist as stereoisomers (e.g., enantiomers or diastereomers). Consequently, the concept of "stereochemical influence on target binding" is not applicable to this compound itself, as there are no different stereochemical forms to compare in terms of their interaction with a biological target. Research findings detailing the stereochemical impact on this compound's target binding are not available due to its achiral nature.

Solid State Research and Polymorphism of Tioxidazole

Polymorph Screening Methodologies

The primary goal of a polymorph screen is to crystallize an API under a wide variety of conditions to discover as many of its solid forms as possible, including the most thermodynamically stable form. europeanpharmaceuticalreview.comacs.org A comprehensive screen for a compound like Tioxidazole would typically involve a range of crystallization techniques. unchainedlabs.com

Common Polymorph Screening Techniques:

Solvent-Based Methods: These are the most common approaches and involve dissolving the API in various solvents and inducing crystallization. acs.org

Slow Evaporation: Solutions of this compound in a diverse array of solvents (with varying polarities and hydrogen bonding capabilities) would be allowed to evaporate slowly at different temperatures.

Cooling Crystallization: Saturated solutions are cooled at controlled rates to induce nucleation and growth. acs.org

Anti-solvent Addition: An anti-solvent (in which the API is poorly soluble) is added to a solution of the API to cause precipitation. acs.org

Slurry Conversion: A suspension of the API is stirred in a solvent in which it is sparingly soluble. Over time, any less stable forms will dissolve and recrystallize into a more stable form. acs.org This is a key method for determining the most stable polymorph at a given temperature. acs.org

Solvent-Free Methods:

Melt Crystallization/Quenching: The API is melted and then cooled at various rates. Rapid cooling (quenching) can sometimes trap kinetic or amorphous forms.

Grinding: Mechanical stress induced by grinding can sometimes trigger polymorphic transformations.

Sublimation: The API is heated under vacuum, allowing it to transition from a solid to a gas and then deposit as crystals on a cold surface.

A typical polymorph screen would utilize a high-throughput automated platform to explore hundreds of conditions simultaneously, using only small amounts of the API. unchainedlabs.com The experimental design would systematically vary solvents, temperature, crystallization rate, and pressure. unchainedlabs.com

Screening TechniqueKey Parameters VariedPurpose
Slow Evaporation Solvent Type, TemperatureTo produce well-ordered crystals under thermodynamic control.
Cooling Crystallization Solvent, Cooling Rate, ConcentrationTo investigate the effect of supersaturation rate on form.
Anti-solvent Addition Solvent/Anti-solvent Pair, Addition RateTo induce rapid crystallization and trap metastable forms.
Slurry Conversion Solvent, Temperature, TimeTo identify the most thermodynamically stable form.
Melt Cooling Cooling RateTo access high-energy forms or the amorphous state.
Grinding Time, EnergyTo induce solid-state transformations via mechanical stress.

Characterization of Crystalline Forms

Once a polymorph screen yields different solid samples, each must be thoroughly characterized to determine if it represents a new crystalline form. A suite of analytical techniques is used to unambiguously identify and differentiate polymorphs. dalton.com

Primary Characterization Techniques:

X-ray Powder Diffraction (XRPD): This is the primary tool for identifying and distinguishing crystalline forms. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, akin to a fingerprint. dalton.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, phase transitions between polymorphs, and crystallization events. researchgate.netalfatestlab.com The presence of a sharp melting endotherm indicates a crystalline material. alfatestlab.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to identify solvated or hydrated forms by detecting the loss of solvent molecules upon heating. alfatestlab.com

Spectroscopy:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular environment. Since molecules in different polymorphs are packed differently, they will exhibit distinct IR and Raman spectra. dalton.com

The combination of these techniques provides definitive evidence for the existence of different polymorphs. For example, two samples might be identified as distinct forms if they have different XRPD patterns and different melting points as measured by DSC.

Analysis TechniqueInformation ProvidedApplication in Polymorphism
X-ray Powder Diffraction (XRPD) Crystal lattice structure"Fingerprint" for identifying and distinguishing polymorphs.
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, transitions)Determines melting points and detects transformations between forms.
Thermogravimetric Analysis (TGA) Mass change with temperatureIdentifies solvates and hydrates by quantifying solvent loss.
Infrared (IR) / Raman Spectroscopy Molecular vibrational modesDetects differences in molecular conformation and bonding environments.
Polarized Light Microscopy (PLM) Particle size, shape, birefringenceVisual identification of different crystal habits and detection of crystallinity.

Amorphous Solid Dispersion Research (Academic Focus)

For poorly soluble compounds, formulating the API in an amorphous (non-crystalline) state can significantly enhance solubility and dissolution rate, potentially improving bioavailability. researchgate.net However, amorphous forms are thermodynamically unstable and tend to recrystallize over time. nih.gov Academic research in this area focuses on stabilizing the amorphous form by dispersing it within a polymer matrix, creating an Amorphous Solid Dispersion (ASD). nih.gov

Research into an ASD of this compound would involve:

Polymer Selection: Identifying suitable polymers (e.g., povidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS)) that are miscible with this compound and can inhibit its crystallization. nih.gov The choice of polymer is critical as it impacts stability and manufacturing. nih.gov

Preparation Methods: Utilizing techniques like spray drying or hot-melt extrusion to molecularly disperse the drug within the polymer carrier. nih.gov

Characterization: Confirming the amorphous nature of the dispersion using XRPD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, Tg). researchgate.net The Tg is a critical parameter, as higher values generally correlate with better physical stability. agnopharma.com

Performance and Stability Studies: Investigating the dissolution behavior of the ASD compared to the crystalline drug. researchgate.net Stability studies under accelerated conditions (high temperature and humidity) are crucial to ensure the amorphous form does not convert back to a crystalline form during storage. researchgate.net

Crystallization Development for Research Applications

Developing a robust and reproducible crystallization process is essential to ensure that the desired solid form of an API is consistently produced for research and subsequent manufacturing. laccei.orgsyrris.com This involves moving from the small-scale screening experiments to a controlled process that yields the target polymorph with specific attributes, such as crystal size and shape (habit). pharmablock.com

Key aspects of crystallization development for a compound like this compound include:

Solubility and Metastable Zone Width (MSZW) Determination: Measuring the solubility of the target polymorph in various solvent systems is the first step. The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth without uncontrolled precipitation.

Seeding Strategy: Introducing seed crystals of the desired polymorph into a supersaturated solution is a critical control strategy. This ensures that only the target form crystallizes, avoiding the appearance of undesired metastable forms.

Control of Process Parameters: The crystallization process is influenced by numerous factors. pharmablock.com For research applications, laboratory-scale reactors equipped with Process Analytical Technology (PAT) are used to monitor and control parameters like temperature, cooling rate, anti-solvent addition rate, and mixing intensity to consistently achieve the desired product attributes. researchgate.net

Habit Modification: The external shape of a crystal can be influenced by the solvent system and the presence of impurities. Research may be conducted to control crystallization conditions to produce a specific crystal habit that has better flowability or filtration characteristics for easier handling in a laboratory setting. syrris.com

Advanced Analytical Methodologies in Tioxidazole Research

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of Tioxidazole in research samples. Such methods enable the separation and identification of the target compound from impurities, degradation products, and other matrix components. In one study, this compound's purity was assessed using LC-MS, demonstrating a purity of 95.6%. asianpubs.org This highlights the efficacy of LC-MS in providing quantitative purity data for research-grade materials.

Chromatographic peak purity assessments (PPA) are crucial for demonstrating the selectivity of analytical methods. Techniques like PDA-facilitated UV spectral PPA, mass spectral PPA, spiking impurity markers, employing orthogonal chromatographic conditions, or using two-dimensional liquid chromatography (2D-LC) can effectively evaluate peak purity. chromatographyonline.com While no single technique unequivocally proves purity, they confirm the absence of coeluting compounds within detection limits. chromatographyonline.com

Below is a representation of purity assessment data for a this compound sample:

Analytical MethodPurity (%)Notes
LC-MS95.6Purity assessed in a research context. asianpubs.org

Coupled Techniques (e.g., GC-MS, LC-MS) for Metabolite Profiling (excluding human metabolism and clinical relevance)

Coupled analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for metabolite profiling in various research contexts, including studies on non-human metabolism. These techniques are essential for identifying and quantifying small molecular metabolites, ranging from low-polarity volatile compounds to high-polarity non-volatile compounds. nih.gov, lcms.cz, lcms.cz

LC-MS is widely utilized for analyzing a broad spectrum of metabolites, including those that are non-volatile or difficult to derivatize for GC analysis. It offers high speed and resolution, making it suitable for comprehensive profiling and marker discovery. lcms.cz, lcms.cz GC-MS, on the other hand, excels in separating and identifying volatile metabolites, often after chemical derivatization to enhance their volatility. It is considered a "gold standard" in metabolomics due to its high sensitivity, specificity, and the availability of extensive spectral libraries for compound identification. nih.gov, azolifesciences.com

While GC-MS and LC-MS are broadly applied in metabolomics research to identify and semi-quantify hundreds of compounds per study, specific detailed research findings on this compound's non-human metabolite profiling using these coupled techniques were not extensively detailed in the provided literature. nih.gov, nih.gov, lcms.cz, lcms.cz, azolifesciences.com

Application of Advanced Spectroscopic Methods for In-Situ Studies

Advanced spectroscopic methods offer valuable insights into the structural characteristics and behavior of chemical compounds, including this compound. Infrared (IR) spectroscopy, for instance, provides information about the functional groups present in a molecule and is effective for studying aspects like hydrogen bonding. unsw.edu.au In the context of this compound research, IR spectroscopy using potassium bromide (KBr) pellets has been employed for characterization. asianpubs.org

Other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are also crucial for structural elucidation and in-situ studies. NMR is considered a primary experimental technique for the structural characterization of molecules, providing detailed information on molecular structure and interactions. weber.edu Raman spectroscopy analyzes molecular symmetry and offers fingerprint identification of molecules, being sensitive to material phase, polymorphism, and solid form. weber.edu, unsw.edu.au While these techniques are powerful for in-situ investigations by allowing observation of chemical transformations and interactions in real-time or under specific conditions, direct evidence of their application for in-situ studies of this compound was not explicitly found in the provided search results. researchgate.net, weber.edu, unsw.edu.au, scirp.org, researchgate.net

Method Validation for Research Purposes

Method validation is a critical process in analytical research, ensuring that a developed analytical procedure is suitable for its intended purpose. This involves demonstrating the reliability and robustness of the method through a series of tests and parameters. Key validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpsjournal.com, semanticscholar.org, mdpi.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.com, semanticscholar.org, researchgate.net, researchgate.net, ipinnovative.com, mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). ijpsjournal.com, semanticscholar.org, researchgate.net, researchgate.net, researchgate.net, ipinnovative.com, mdpi.com, mdpi.com

Accuracy: The closeness of agreement between the value found and the accepted reference value. This is often assessed through recovery studies. ijpsjournal.com, semanticscholar.org, researchgate.net, researchgate.net, researchgate.net, mdpi.com, mdpi.com

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. semanticscholar.org, researchgate.net, researchgate.net, researchgate.net, mdpi.com

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. semanticscholar.org, researchgate.net, researchgate.net, researchgate.net, mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ijpsjournal.com, researchgate.net

These validation parameters, often guided by international guidelines such as those from the International Conference on Harmonisation (ICH), ensure the reliability and reproducibility of analytical data in research settings. ijpsjournal.com, semanticscholar.org, researchgate.net, researchgate.net, mdpi.com, ijbpas.com While specific detailed validation data for this compound beyond its purity assessment were not provided, the principles of method validation are universally applied to ensure the quality of analytical results in research.

Future Directions and Emerging Research Avenues

Exploration of Novel Benzothiazole (B30560) Scaffolds with Tunable Mechanistic Properties

Tioxidazole is a member of the benzothiazole class of compounds, a "privileged heterocyclic scaffold" extensively studied in medicinal chemistry due to its diverse biological activities wikipedia.orgprobes-drugs.orgnih.govnih.govherts.ac.uk. Benzothiazole derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects probes-drugs.orgnih.govherts.ac.ukfishersci.ca. The inherent versatility of the benzothiazole ring system allows for significant structural modifications, which can lead to compounds with tunable mechanistic properties probes-drugs.orgnih.gov.

Future research could focus on systematically exploring novel benzothiazole scaffolds inspired by this compound's core structure. This involves synthesizing new derivatives with specific functional groups or altered substitution patterns to investigate their impact on molecular interactions and biochemical pathways. Structure-activity relationship (SAR) studies, which have been crucial in understanding the effects of various substitutions on benzothiazole activity, will be instrumental in this endeavor probes-drugs.orgnih.gov. The goal is to design and synthesize compounds that exhibit enhanced selectivity or novel mechanisms of action, providing valuable insights into the fundamental principles governing the activity of this compound class. This exploration aims to expand the chemical space around this compound, identifying new structural motifs that could serve as molecular probes or lead compounds for various academic investigations.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing pharmacological research by enabling the rapid and effective analysis of vast volumes of biological and chemical data jkchemical.comwmcloud.orgnih.gov. While specific AI/ML applications to this compound research are in their nascent stages, the general applicability of these technologies offers significant future directions.

AI and ML algorithms can be employed in several aspects of this compound research:

Virtual Screening and Design: AI models can analyze large chemical databases to predict novel benzothiazole derivatives with desired physicochemical properties or predicted interactions with specific biological targets jkchemical.comnih.gov. This can accelerate the identification of new scaffolds for synthesis and testing.

Mechanism of Action Elucidation: Machine learning models can process complex experimental data, such as omics data (genomics, proteomics, metabolomics), to identify patterns and correlations that shed light on this compound's precise biochemical mechanism of action at a molecular level jkchemical.comnih.govnih.govfishersci.ca.

Predictive Modeling: AI can be used to build predictive models for the behavior of this compound and its derivatives in various biological systems, including predicting interactions with host proteins or parasitic enzymes, thereby guiding experimental design and hypothesis generation jkchemical.comnih.gov.

The application of AI and ML in this compound research is expected to enhance efficiency, reduce the time required for discovering new insights, and enable the exploration of chemical spaces that are prohibitively expensive for traditional experimental approaches wmcloud.orgmims.com.

In-depth Study of Host-Parasite Biochemical Interactions (non-clinical)

This compound has demonstrated activity against the intestinal parasite Giardia lamblia, including strains resistant to conventional treatments like metronidazole (B1676534) guidetopharmacology.org. This distinct activity suggests that this compound interacts with unique biochemical pathways or molecular targets within the parasite, offering a rich area for non-clinical investigation.

Future research should focus on:

Target Identification: Elucidating the specific molecular targets of this compound within Giardia lamblia trophozoites. This could involve proteomic approaches, affinity chromatography, or genetic screens to identify proteins or enzymes that directly bind to or are modulated by this compound.

Pathway Disruption: Investigating how this compound disrupts critical biochemical pathways essential for parasite survival and proliferation. This includes studying its effects on metabolic processes, structural integrity (e.g., microtubule assembly, as seen with other anthelmintics), or nucleic acid synthesis, without discussing clinical outcomes.

Comparative Biochemistry: A comparative analysis of this compound's biochemical interactions in both sensitive and resistant Giardia strains could reveal novel resistance mechanisms and provide fundamental insights into parasite biology. Current knowledge on Giardia resistance mechanisms is limited and often derived from laboratory cell lines, highlighting a significant knowledge gap that this compound research can address.

Understanding these non-clinical, fundamental host-parasite biochemical interactions is crucial for advancing the broader field of parasitology and identifying new vulnerabilities in parasitic organisms.

Application of this compound as a Molecular Probe in Biological Systems (non-therapeutic)

Beyond its direct biological activities, this compound holds significant potential as a molecular probe to perturb and elucidate complex biological processes in a non-therapeutic context. Chemical probes are invaluable tools for understanding the function of specific proteins, enzymes, or pathways within living systems.

Given this compound's known effects on Giardia lamblia and its distinct mechanism of action, it could be developed into a highly specific probe for:

Target Deconvolution: Utilizing this compound or its modified forms to identify and validate novel drug targets or biochemical pathways in parasitic organisms or other relevant biological systems fishersci.ca.

Phenotypic Analysis: Using this compound to induce specific cellular phenotypes in model systems, followed by comprehensive "omics" analyses (e.g., transcriptomics, metabolomics) to unravel the underlying molecular changes and identify novel biological mechanisms.

The development of this compound as a molecular probe would contribute significantly to chemical biology, providing a precise tool for dissecting complex biological phenomena without the aim of direct therapeutic intervention.

Investigation of this compound in Non-Medical/Environmental Contexts (Academic Focus)

While this compound's primary documented applications are in medical and veterinary fields, particularly as an anthelmintic, its chemical structure as a benzothiazole derivative suggests potential for academic investigation in non-medical and environmental contexts wikipedia.orgnih.govguidetopharmacology.org. Benzothiazoles, as a class, are found in various industrial and research applications, indicating a broader chemical relevance herts.ac.uk.

Future academic research could explore:

Environmental Fate and Degradation: Investigating the environmental persistence, degradation pathways, and transformation products of this compound in different environmental matrices (e.g., soil, water). This could involve studies on photolysis, biodegradation by microorganisms, or chemical hydrolysis, contributing to a fundamental understanding of its environmental chemistry.

Material Science Applications: Exploring the potential of this compound or its derivatives as components in novel materials, such as in polymer chemistry, as corrosion inhibitors, or in sensing technologies, based on the inherent properties of the benzothiazole ring system.

Ecological Interactions (Non-Toxicological): Academic studies could examine its interactions with non-target organisms at a biochemical level, not for toxicological assessment, but to understand its broader impact on microbial communities or enzymatic processes in environmental systems. For instance, how it might influence specific enzymatic activities in environmental microorganisms, providing insights into broader biochemical roles of such compounds.

These academic investigations, free from therapeutic or direct applied goals, would expand the fundamental understanding of this compound's chemical behavior and potential interactions outside of biological systems, contributing to general scientific knowledge.

Compound Names and PubChem CIDs

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tioxidazole
Reactant of Route 2
Reactant of Route 2
Tioxidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.